N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 2097917-40-1
VCID: VC6338276
InChI: InChI=1S/C14H12F2N4O/c15-11-4-3-9(6-12(11)16)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19)
SMILES: C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NN=CC=C3
Molecular Formula: C14H12F2N4O
Molecular Weight: 290.274

N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

CAS No.: 2097917-40-1

Cat. No.: VC6338276

Molecular Formula: C14H12F2N4O

Molecular Weight: 290.274

* For research use only. Not for human or veterinary use.

N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine - 2097917-40-1

Specification

CAS No. 2097917-40-1
Molecular Formula C14H12F2N4O
Molecular Weight 290.274
IUPAC Name (3,4-difluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C14H12F2N4O/c15-11-4-3-9(6-12(11)16)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19)
Standard InChI Key QEGDCSZBYAMNNU-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NN=CC=C3

Introduction

Synthesis Pathway

The synthesis of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine likely involves multistep reactions:

  • Formation of Azetidine Intermediate:

    • Azetidine derivatives can be synthesized by cyclization reactions involving amines and halogenated precursors.

    • The introduction of the difluorobenzoyl group is achieved through acylation reactions using 3,4-difluorobenzoyl chloride.

  • Functionalization with Pyridazine:

    • Pyridazine derivatives are typically introduced through nucleophilic substitution or coupling reactions.

    • The amination step links the azetidine intermediate to the pyridazine scaffold.

These steps require controlled conditions to preserve the integrity of sensitive functional groups like fluorine.

Potential Applications

This compound's structure indicates potential applications in medicinal chemistry:

  • Pharmacological Potential:

    • The pyridazine nucleus is known for its role in bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    • The azetidine moiety is often found in molecules with enhanced biological activity due to its constrained geometry.

    • Fluorinated benzoyl groups are widely used in drug design to improve metabolic stability and membrane permeability.

  • Drug Discovery:

    • Similar compounds have been investigated as kinase inhibitors, antifungal agents, and enzyme modulators.

    • Molecular docking studies could reveal interactions with specific biological targets such as enzymes or receptors.

Analytical Characterization

To confirm the identity and purity of N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, various analytical techniques are employed:

TechniquePurposeExpected Results
NMR SpectroscopyStructural elucidationPeaks corresponding to aromatic protons (pyridazine), aliphatic protons (azetidine).
Mass SpectrometryMolecular weight confirmationPeak at ~263 m/z (molecular ion).
IR SpectroscopyFunctional group identificationCarbonyl stretch (~1700 cm1^{-1}), C-F stretch (~1100 cm1^{-1}).
HPLC/LC-MSPurity assessment and compound quantificationSingle sharp peak indicating high purity.

Research Findings and Future Directions

While specific studies on this compound are not directly available in current literature, its structural analogs have demonstrated significant biological activities:

  • Anticancer Activity:
    Pyridazine derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting key cellular pathways.

  • Antimicrobial Potential:
    Fluorinated aromatic compounds are often explored for antibacterial or antifungal properties due to their enhanced interaction with microbial enzymes.

  • Structure Optimization for Drug Development:
    Modifications to the azetidine or pyridazine rings could lead to derivatives with improved potency or selectivity for therapeutic targets.

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